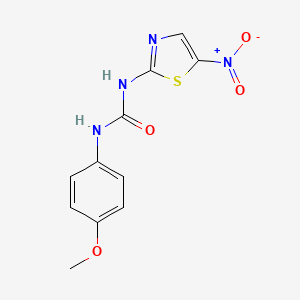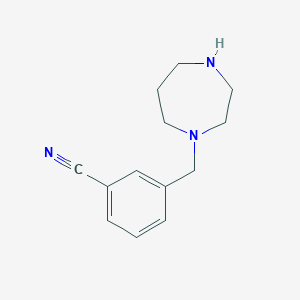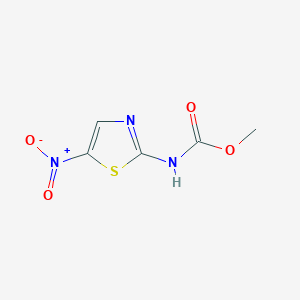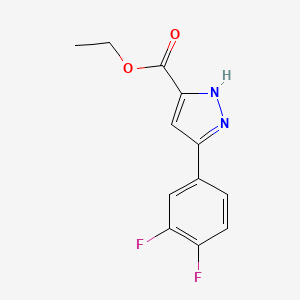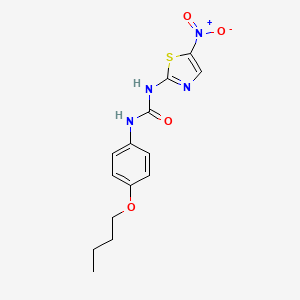
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea (BTNU) is an organic compound with a broad range of applications in the scientific research field. It is a synthetic derivative of thiazole and is used as a reagent in various laboratory experiments. BTNU has been found to be useful in the synthesis of several compounds, and has also been studied for its potential biological effects.
Applications De Recherche Scientifique
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be useful in the synthesis of several compounds, including 1,3-diaryl-4-thiazolyl ureas and 1,3-diaryl-4-thiazolyl thioureas. It has also been used as a reagent in the synthesis of various heterocyclic compounds. In addition, 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been studied for its potential biological effects, including its ability to inhibit the growth of certain bacteria and fungi.
Mécanisme D'action
The exact mechanism of action of 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is not yet fully understood. However, it is believed that the compound binds to the active site of certain enzymes and inhibits their activity, resulting in the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective against a wide range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to be effective against certain protozoans, such as Trypanosoma cruzi and Leishmania donovani.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has several advantages for laboratory experiments, including its low toxicity, low cost, and ease of synthesis. However, it is important to note that 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is not effective against all types of bacteria and fungi. In addition, the compound is not stable in the presence of light or air and should be stored in a dark, airtight container.
Orientations Futures
The potential applications of 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea are still being explored. Possible future directions include the development of new derivatives of 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea with improved efficacy and stability, as well as the exploration of its potential use in the synthesis of other compounds. In addition, further research is needed to understand the exact mechanism of action of 1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea and to identify new targets for its biological effects.
Méthodes De Synthèse
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is a derivative of thiazole and can be synthesized by the condensation of 4-butoxybenzaldehyde and 5-nitrothiazole-2-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 70°C for 4 hours. The reaction yields a white solid, which can be purified by recrystallization from ethyl acetate.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-2-3-8-22-11-6-4-10(5-7-11)16-13(19)17-14-15-9-12(23-14)18(20)21/h4-7,9H,2-3,8H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEHBYDXJNEKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
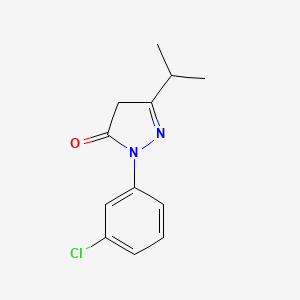


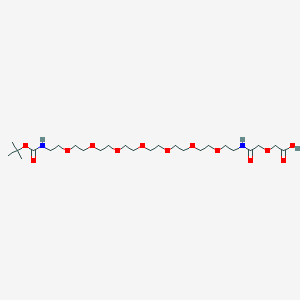

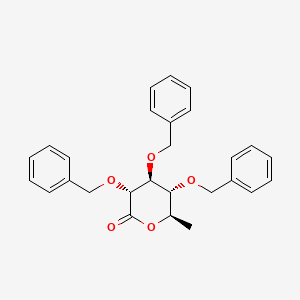
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

